Molecular Weight and Physicochemical Differentiation from the Parent 7‑Hydroxy‑3‑benzyl‑4‑methylcoumarin
The target compound has a molecular weight of 414.41 g/mol (C₂₅H₁₈O₆), which is 148.12 g/mol higher than that of 7‑hydroxy‑3‑benzyl‑4‑methylcoumarin (MW 266.29 g/mol, C₁₇H₁₄O₃) [1] . This substantial mass increment shifts the compound further into ‘beyond Rule of 5’ territory and is expected to reduce aqueous solubility while enhancing membrane partitioning relative to the parent phenol.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 414.41 g/mol |
| Comparator Or Baseline | 7‑Hydroxy‑3‑benzyl‑4‑methylcoumarin (CAS 86‑44‑2): 266.29 g/mol |
| Quantified Difference | +148.12 g/mol (+55.6% increase) |
| Conditions | Calculated from molecular formula (C₂₅H₁₈O₆ vs. C₁₇H₁₄O₃) |
Why This Matters
The ~56% higher molecular weight directly affects passive diffusion, blood–brain barrier penetration potential, and formulation requirements, making the target compound better suited for intracellular target engagement or lipid‑rich tissue studies.
- [1] ChemBase. InterBioScreen ID STOCK1N-20606 (C₂₅H₁₈O₆, MW 414.40682). Chembase.cn. View Source
